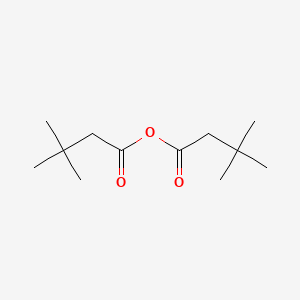

3,3-Dimethylbutanoic anhydride

Description

Historical Context and Nomenclature of 3,3-Dimethylbutanoic Anhydride (B1165640)

The parent compound, 3,3-dimethylbutanoic acid, also known as tert-butylacetic acid, is a known chemical intermediate. google.comnist.gov Its synthesis has been described in scientific literature, for instance, through the reaction of tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride. google.comgoogle.com The corresponding anhydride, 3,3-dimethylbutanoic anhydride, is derived from this carboxylic acid.

The systematic IUPAC name for this compound is 3,3-dimethylbutanoyl 3,3-dimethylbutanoate (B8739618) . nih.gov It is also commonly referred to by several synonyms.

Synonyms for this compound:

3,3-Dimethylbutyric anhydride echemi.comchemspider.com

tert-Butylacetic anhydride echemi.com

Butanoic acid, 3,3-dimethyl-, anhydride echemi.comchemspider.com

Below is a table summarizing some of the key properties of this compound.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 38965-26-3 nih.govchemnet.com |

| Molecular Formula | C₁₂H₂₂O₃ nih.govchemnet.com |

| Molecular Weight | 214.30 g/mol nih.gov |

| Boiling Point | 253.2 °C at 760 mmHg echemi.comchemnet.com |

| Density | 0.943 g/cm³ echemi.comchemnet.com |

| Flash Point | 95.7 °C echemi.comchemnet.com |

| Refractive Index | 1.436 echemi.comchemnet.com |

Current Research Landscape and Emerging Directions for this compound

Current research involving this compound and its parent acid points towards its utility as an intermediate in the synthesis of specialized chemical compounds. The parent acid, 3,3-dimethylbutanoic acid, is noted for its use as an intermediate in the creation of pharmaceutical and agricultural chemicals. google.com

Specific research mentions the use of this compound in acylation reactions. For instance, an attempt was made to acylate an adamantyl-containing β-diketone with this compound, demonstrating its application as an acylating agent in complex syntheses. researchgate.net Furthermore, the electrochemical synthesis of this compound has been reported, highlighting ongoing efforts to develop new and efficient synthetic methodologies for this class of compounds. semanticscholar.org

The sterically demanding tert-butyl group of this compound can impart unique properties to the resulting molecules, such as increased stability or altered biological activity. This makes it a potentially valuable reagent in the development of new drugs and specialized materials. For example, derivatives of the related (S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid are explored in medicinal chemistry. chemscene.com The development of efficient synthetic routes to 3,3-dimethylbutanoic acid and its derivatives continues to be an area of interest, suggesting that the anhydride will remain a relevant building block for future chemical innovation. google.comgoogle.com

Properties

IUPAC Name |

3,3-dimethylbutanoyl 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-11(2,3)7-9(13)15-10(14)8-12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHYNAUVTXYALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)OC(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541982 | |

| Record name | 3,3-Dimethylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38965-26-3 | |

| Record name | 3,3-Dimethylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-DIMETHYLBUTANOIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Dimethylbutanoic Anhydride and Its Precursors

Direct Synthesis Pathways for 3,3-Dimethylbutanoic Anhydride (B1165640)

The direct conversion of carboxylic acids into their symmetrical anhydrides is a fundamental transformation in organic synthesis. For 3,3-dimethylbutanoic acid, this can be achieved through dehydration coupling reactions. Modern methods often employ mixed reagent systems to facilitate this conversion under mild conditions.

One effective approach involves the use of a combination of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (TCCA). chemicalpapers.comresearchgate.netresearchgate.net This system allows for the synthesis of symmetrical anhydrides from their corresponding carboxylic acids at room temperature. chemicalpapers.com The methodology is noted for its short reaction times, high yields, and simple work-up procedures. chemicalpapers.com The reaction mechanism is believed to proceed through an activated phosphonium (B103445) species that facilitates the dehydration process. researchgate.net Other dehydrating agents that can be used for anhydride synthesis include oxalyl chloride, thionyl chloride, and dicyclohexylcarbodiimide (B1669883) (DCC), though these can have drawbacks related to cost, toxicity, or side reactions. researchgate.netacs.orgtmc.edu Another highly efficient catalytic system utilizes triphenylphosphine oxide (TPPO) in combination with oxalyl chloride, which generates a reactive intermediate (Ph₃PCl₂) capable of catalyzing the formation of anhydrides under mild, neutral conditions. acs.orgtmc.edu

Synthesis of 3,3-Dimethylbutanoic Acid as a Key Precursor

The industrial and laboratory-scale production of 3,3-dimethylbutanoic acid, also known as tert-butylacetic acid, is accomplished through several distinct synthetic routes. google.com These pathways often begin from readily available starting materials and involve multi-step transformations.

Preparation via Trimethylpyruvic Acid Ketazine Intermediates and Base Treatment

A notable industrial process for preparing 3,3-dimethylbutyric acid involves the reduction of 2-oxo-3,3-dimethylbutanoic acid (trimethylpyruvic acid). google.comgoogle.com This transformation is a variation of the Wolff-Kishner reduction. google.comwikipedia.org The process begins by reacting trimethylpyruvic acid with hydrazine (B178648), often in the form of hydrazine hydrate, to form a ketazine or hydrazone intermediate. google.comgoogle.com This intermediate is then treated with a strong base, such as potassium hydroxide (B78521), at elevated temperatures. google.com The reaction is typically carried out in a high-boiling solvent like triethylene glycol (triglycol). google.com During the heating process, the intermediate decomposes with the evolution of nitrogen gas, yielding the desired 3,3-dimethylbutyric acid. google.comwikipedia.org One advantage of this method is that the ketazine can be isolated and dried before the base treatment step, which can improve process control. google.com This route avoids the use of problematic reagents like BF₃. google.com A yield of 90% has been reported for this process. google.com

Table 1: Reaction Conditions for Synthesis via Ketazine Intermediate

| Parameter | Condition/Value | Source |

| Starting Material | Trimethylpyruvic acid (2-oxo-3,3-dimethylbutanoic acid) | google.com |

| Reagents | Hydrazine hydrate, Potassium hydroxide | google.com |

| Solvent | Triethylene glycol (Triglycol) | google.com |

| Temperature | Reflux, then heating to 190-200 °C | google.com |

| Yield | 90% | google.com |

Routes from Isobutylene (B52900), Ethylene (B1197577), and Mineral Acids to 3,3-Dimethylbutyl Esters

A significant pathway to 3,3-dimethylbutanoic acid precursors starts with the reaction of isobutylene, ethylene, and a mineral acid, typically strong sulfuric acid. google.comgoogle.com This reaction produces 3,3-dimethylbutyl esters, primarily 3,3-dimethylbutyl hydrogen sulfate (B86663). google.comgoogle.com The process involves introducing isobutylene into the mineral acid medium under an ethylene atmosphere. google.com The reaction is often conducted in the cold to manage its exothermicity. google.com

Several competing reactions can occur, including the formation of ethyl sulfate esters from the reaction of ethylene with sulfuric acid, and the oligomerization of isobutylene. google.comgoogle.com Therefore, maintaining an optimal ratio of reactants, particularly a high ethylene-to-isobutylene ratio, is crucial for maximizing the yield of the desired 3,3-dimethylbutyl ester. google.com A hydrocarbon diluent may also be used, especially with low molecular weight olefins. google.comgoogle.com

Hydrolysis of 3,3-Dimethylbutyl Esters to 3,3-Dimethylbutanol and Subsequent Oxidation

The 3,3-dimethylbutyl esters produced in the previous step are hydrolyzed to yield 3,3-dimethylbutanol. google.comwipo.int This hydrolysis is typically carried out by heating the ester-containing acid mixture with water. google.com The process can be conducted with or without the addition of a base. google.com When a base such as sodium hydroxide is used, it neutralizes the free mineral acid and the acid released during hydrolysis. google.com The resulting 3,3-dimethylbutanol is an immiscible organic phase that can be separated from the aqueous spent acid phase. google.com Reactive distillation has been identified as an effective method for this hydrolysis step. wipo.intjustia.com

The subsequent oxidation of 3,3-dimethylbutanol to 3,3-dimethylbutanoic acid completes this synthetic sequence. While strong oxidizing agents like potassium permanganate (B83412) can be used, catalytic aerobic oxidation offers a more direct and scalable route. A highly efficient method utilizes molecular oxygen as the oxidant in the presence of a dual-catalyst system of copper(II) acetate (B1210297) and cobalt(II) acetate in water at room temperature. chemicalbook.com This approach can achieve yields as high as 95% in a few hours. chemicalbook.com Care must be taken to avoid over-oxidation, which can be a competing reaction. google.com

Table 2: Catalytic Aerobic Oxidation of 3,3-Dimethylbutanol

| Parameter | Optimal Value | Source |

| Oxidant | Molecular Oxygen (O₂) | |

| Catalysts | Copper(II) acetate monohydrate (0.01 mol%), Cobalt(II) acetate tetrahydrate (0.01 mol%) | chemicalbook.com |

| Solvent | Water | chemicalbook.com |

| Temperature | 20 °C | chemicalbook.com |

| Reaction Time | 3 hours | |

| Yield | 95% | chemicalbook.com |

Reduction of 3,3-Dimethylbutanoic Acid or its Esters to 3,3-Dimethylbutanol

The conversion of 3,3-dimethylbutanoic acid or its esters back to 3,3-dimethylbutanol is a key reduction step. This can be accomplished using strong reducing agents like lithium aluminum hydride. google.com However, due to the hazardous nature of such reagents, alternative methods are often preferred. google.com

Catalytic hydrogenation of the carboxylic acid is an attractive and highly efficient route that does not necessarily require a solvent. google.com Alternatively, the acid can be first esterified and then reduced. For instance, an alkali metal borohydride, such as sodium borohydride, can be used to reduce an ester of 3,3-dimethylbutanoic acid to the corresponding alcohol. google.com This two-step process provides a safer alternative to using highly reactive metal hydrides directly on the carboxylic acid.

Synthesis of 2-Hydroxy-3,3-dimethylbutanoic Acid and its Derivatives

2-Hydroxy-3,3-dimethylbutanoic acid is a related α-hydroxy acid whose synthesis has also been explored. A primary route to this compound is through a cyanohydrin synthesis pathway. researchgate.net This method starts from 3-hydroxy-3-methyl-2-butanone. researchgate.net

The initial step is the formation of a cyanohydrin, 2,3-dihydroxy-2,3-dimethylbutanonitrile, by reacting the starting ketone with a cyanide source. researchgate.net This nitrile intermediate is then subjected to hydrolysis under acidic conditions to yield the final 2-hydroxy-3,3-dimethylbutanoic acid. Side reactions, such as a pinacol-pinacolone type rearrangement, can occur, particularly at higher temperatures during hydrolysis. researchgate.net To improve yields and minimize byproducts, the dihydroxynitrile intermediate can be converted to its diacetate derivative using acetic anhydride before the final hydrolysis step. researchgate.net

Synthesis of N-Boc Protected 3,3-Dimethylbutanoic Acid in Peptide Chemistry

N-Boc protected 3,3-dimethylbutanoic acid, specifically N-(tert-butoxycarbonyl)-L-tert-leucine, is a crucial building block in peptide synthesis. biosynth.comsigmaaldrich.com The "Boc" (tert-butoxycarbonyl) group is a widely used protecting group for the amine functionality of amino acids, preventing unwanted side reactions during peptide chain elongation. The bulky tert-butyl group of the tert-leucine residue imparts unique conformational constraints on peptides, making it a valuable component in the design of peptidomimetics and inhibitors of biological targets like proteases. biosynth.com

The synthesis of N-Boc-L-tert-leucine typically involves the reaction of L-tert-leucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. This reaction is generally carried out in an organic solvent. A general scheme for this synthesis is the protection of the amine group with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) at room temperature.

In the broader context of peptide chemistry, these protected amino acids are essential for solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains. nih.gov The Boc group's stability under various coupling conditions and its clean removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA), make it an effective protecting group. rsc.org The use of N-Boc-3,3-dimethylbutanoic acid and its derivatives allows for the introduction of sterically demanding, non-natural amino acid residues into peptide sequences, which can enhance metabolic stability and biological activity. biosynth.comresearchgate.net

Preparation of Acyl Halide Intermediates: 3,3-Dimethylbutyryl Chloride

3,3-Dimethylbutyryl chloride is a key intermediate in organic synthesis, particularly for introducing the 3,3-dimethylbutyryl group into molecules. scribd.com It serves as a precursor for synthesizing esters, amides, and other derivatives, finding applications in pharmaceuticals and agrochemicals. googleapis.com Its preparation from 3,3-dimethylbutanoic acid can be achieved using various halogenating agents.

A common method for preparing 3,3-dimethylbutyryl chloride is the reaction of 3,3-dimethylbutanoic acid with phosphorus trichloride (B1173362) (PCl₃). google.comgoogle.com This reaction converts the carboxylic acid into the more reactive acyl chloride.

The general procedure involves adding phosphorus trichloride slowly to 3,3-dimethylbutanoic acid with stirring. google.com The mixture is then heated to facilitate the reaction. After cooling, the product mixture separates into two layers: the upper layer containing the crude 3,3-dimethylbutyryl chloride and the lower layer consisting of the phosphorous acid (H₃PO₃) byproduct. google.comgoogle.com The final product is purified by vacuum distillation. google.com

Process Optimization: Research has focused on optimizing reaction conditions to maximize yield and purity. Key parameters include the molar ratio of reactants, reaction temperature, and reaction time. For instance, studies have shown that varying these conditions can significantly impact the yield of 3,3-dimethylbutyryl chloride. google.com

Below is a data table summarizing the impact of different reaction conditions on product yield as described in a patented process. google.com

| Example | Molar Ratio (Acid:PCl₃) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 : 0.4 | 60 | 3 | 91.56 |

| 2 | 1 : 0.35 | 60 | 3 | 85.23 |

| 3 | 1 : 0.45 | 60 | 3 | 90.89 |

| 4 | 1 : 0.4 | 50 | 4 | 86.39 |

This table presents data derived from a patented preparation method for 3,3-dimethylbutyryl chloride. google.com

Besides phosphorus trichloride, other halogenating agents are commonly used to synthesize acyl chlorides from carboxylic acids, each with its own set of advantages and disadvantages. libretexts.orglibretexts.org

Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). libretexts.orglibretexts.org A key advantage is that the byproducts are gaseous, which simplifies the purification of the liquid acyl chloride. libretexts.org However, the release of large amounts of SO₂ gas is a significant environmental concern, and the corrosive nature of the reagents and byproducts can be harsh on equipment. google.com

Phosgene (B1210022) (COCl₂): Phosgene is a highly effective chlorinating agent, but its extreme toxicity poses significant safety risks, making it difficult to handle and transport. google.com This severely limits its practical application in many laboratory and industrial settings.

Phosphorus Pentachloride (PCl₅): This solid reagent also reacts with carboxylic acids to form acyl chlorides. libretexts.org The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride gas. libretexts.org The reaction is often vigorous.

The choice of halogenating agent often involves a trade-off between reactivity, cost, safety, and ease of purification. While thionyl chloride offers the convenience of gaseous byproducts, the use of phosphorus trichloride can be a simpler and lower-cost alternative, especially if the phosphorous acid byproduct can be managed effectively. google.comgoogle.com

Below is a comparative table of common halogenating agents for the synthesis of 3,3-dimethylbutyryl chloride.

| Halogenating Agent | Chemical Formula | Physical State | Key Byproducts | Advantages | Disadvantages |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ (Phosphorous Acid) | Lower cost, simple process. google.comgoogle.com | Corrosive, byproduct separation required. google.comprinceton.edu |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Gaseous byproducts simplify purification. libretexts.org | Corrosive, toxic SO₂ emissions. google.com |

| Phosgene | COCl₂ | Gas | HCl (gas) | Highly effective. | Extremely toxic, hazardous to handle. google.com |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Effective reagent. libretexts.org | Vigorous reaction, solid handling. |

Elucidating Reactivity and Reaction Mechanisms of 3,3 Dimethylbutanoic Anhydride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives like 3,3-dimethylbutanoic anhydride (B1165640). libretexts.org The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.org In the case of 3,3-dimethylbutanoic anhydride, the leaving group is a 3,3-dimethylbutanoate (B8739618) ion.

Formation of Esters from Alcohols

The reaction of this compound with alcohols yields esters, a process known as esterification. cymitquimica.combyjus.com This reaction is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. libretexts.org The reaction is typically catalyzed by an acid or a base. operachem.com For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective nucleophilic catalyst for this transformation. orgsyn.org

The general mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. libretexts.org Subsequent collapse of this intermediate results in the expulsion of a 3,3-dimethylbutanoate leaving group and the formation of the ester. libretexts.org

Table 1: Examples of Esterification using this compound Analogs

| Alcohol | Anhydride | Catalyst | Product | Yield (%) |

|---|

This table presents data for a similar reaction to illustrate the general principles of esterification with anhydrides.

Formation of Amides from Amines

This compound readily reacts with primary and secondary amines to form N-substituted amides. libretexts.orgvedantu.com This reaction, also a nucleophilic acyl substitution, proceeds with the amine acting as the nucleophile. youtube.com The reaction is generally efficient and does not always require a catalyst, although a base may be used to neutralize the carboxylic acid byproduct. libretexts.org

The mechanism is analogous to esterification, involving nucleophilic attack by the amine on a carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the 3,3-dimethylbutanoate leaving group to yield the amide. libretexts.org

Table 2: General Reaction of Acid Anhydrides with Amines

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

|---|---|---|---|

| Ethanoic anhydride | Ammonia | Ethanamide | Ethanoic acid libretexts.org |

This table illustrates the general reaction between an acid anhydride and an amine.

Hydrolytic Cleavage to Carboxylic Acids

In the presence of water, this compound undergoes hydrolysis to yield two equivalents of 3,3-dimethylbutanoic acid. vanderbilt.edu This reaction is a nucleophilic acyl substitution where water is the nucleophile. The process can be accelerated by the presence of an acid or a base.

The mechanism involves the attack of a water molecule on a carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with a 3,3-dimethylbutanoate ion acting as the leaving group, which is subsequently protonated to form the second molecule of carboxylic acid.

Carbon-Carbon Bond Forming Reactions

Beyond its role in acylation, this compound participates in advanced carbon-carbon bond-forming reactions, expanding its synthetic utility.

Decarboxylative Cross-Coupling with Vinyl Triflates or Halides

A modern application of carboxylic acid derivatives is their use in decarboxylative cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org This type of reaction, often catalyzed by transition metals like palladium or nickel, involves the coupling of a carboxylic acid derivative with an organic halide or triflate, with the concurrent loss of carbon dioxide. wikipedia.orgnih.gov

Specifically, the synergistic merger of photoredox and nickel catalysis has enabled the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. organic-chemistry.org This method allows for the formation of C(sp³)–C(sp²) bonds under mild conditions. organic-chemistry.org While direct examples with this compound are not detailed in the provided search results, the general methodology is applicable to a broad range of carboxylic acids, including those with simple hydrocarbon substituents. organic-chemistry.org

Table 3: Key Features of Decarboxylative Cross-Coupling

| Feature | Description |

|---|---|

| Catalysts | Synergistic photoredox and nickel catalysis organic-chemistry.org |

| Substrates | Alkyl carboxylic acids and vinyl halides/triflates organic-chemistry.org |

| Bond Formed | C(sp³)–C(sp²) organic-chemistry.org |

Friedel-Crafts Acylation Reactions with Aromatic and Heteroaromatic Systems (e.g., Furan, Indole)

This compound is an effective acylating agent in Friedel-Crafts reactions, which introduce an acyl group onto an aromatic or heteroaromatic ring. sigmaaldrich.combyjus.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the anhydride and the Lewis acid. byjus.com This acylium ion then attacks the electron-rich aromatic or heteroaromatic ring, leading to the formation of a sigma complex (arenium ion). libretexts.org Deprotonation of this intermediate restores aromaticity and yields the acylated product. libretexts.org

The acylation of indoles with acid anhydrides, for example, can be regioselective for the 3-position, particularly with the use of specific catalysts like yttrium triflate in an ionic liquid under microwave irradiation. mdpi.comnih.govclockss.org This provides an efficient route to 3-acylindoles, which are valuable intermediates in medicinal chemistry. nih.govorganic-chemistry.org

Table 4: Catalysts and Conditions for Friedel-Crafts Acylation of Indoles

| Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| Y(OTf)₃ | [BMI]BF₄ (ionic liquid) | Microwave irradiation | mdpi.com |

| Dialkylaluminum Chloride | CH₂Cl₂ | Mild conditions | organic-chemistry.org |

Self-Acylation of Branched Carboxylic Acids (e.g., 3,3-Dimethylbutanoic Acid) in Trifluoroacetic Anhydride Medium

The self-acylation of branched carboxylic acids, such as 3,3-dimethylbutanoic acid, in a trifluoroacetic anhydride (TFAA) medium represents a significant pathway for the synthesis of β-dicarbonyl compounds. researchgate.netresearchgate.net In this reaction, trifluoroacetic anhydride serves as a crucial activating agent, reacting with the carboxylic acid to form a mixed anhydride, specifically an acyl trifluoroacetate (B77799). researchgate.netchemicalbook.com This intermediate is more reactive than the original carboxylic acid.

The presence of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), is essential for the reaction to proceed efficiently. researchgate.netresearchgate.net The catalyst promotes the enolization of the carbonyl compounds and enhances the acylating capability of the acyl trifluoroacetate intermediate. researchgate.net This leads to the self-acylation of the branched carboxylic acid, yielding the corresponding β-dicarbonyl compound. researchgate.net Research has shown that other catalysts, including methanesulfonic acid (MeSO3H), p-toluenesulfonic acid monohydrate (TsOH·H2O), and boron trifluoride-diethyl ether complex (BF3·Et2O), can also be used, offering more accessible and cost-effective alternatives to trifluoromethanesulfonic acid. researchgate.netresearchgate.net

The reaction of 3,3-dimethylbutanoic acid in this system leads to the formation of a β-ketoacid, which can be subsequently decarboxylated to produce symmetrical 1,3-dialkylpropan-2-ones in high yields. researchgate.net This method provides a convenient route to sterically hindered ketones. researchgate.net

Table 1: Catalysts Used in the Self-Acylation of Branched Carboxylic Acids

| Catalyst | Abbreviation | Reference |

|---|---|---|

| Trifluoromethanesulfonic acid | TfOH | researchgate.netresearchgate.net |

| Methanesulfonic acid | MeSO3H | researchgate.netresearchgate.net |

| p-Toluenesulfonic acid monohydrate | TsOH·H2O | researchgate.netresearchgate.net |

Acylation of Aryl Methyl Ketones with 3,3-Dimethylbutanoic Acid in Activated Media

The acylation of aryl methyl ketones with 3,3-dimethylbutanoic acid in an activated medium, typically using trifluoroacetic anhydride (TFAA) as an activator, is a valuable method for synthesizing β-diketones. researchgate.net This process avoids the need to first convert the carboxylic acid into a more reactive derivative like an acid chloride or another anhydride. magtech.com.cn

In this reaction, 3,3-dimethylbutanoic acid reacts with TFAA to form a mixed anhydride, which then acts as the acylating agent for the aryl methyl ketone. researchgate.net The reaction is facilitated by the presence of a Brønsted or Lewis acid catalyst. researchgate.net Studies have demonstrated the effectiveness of catalysts such as trifluoromethanesulfonic acid, methanesulfonic acid, p-toluenesulfonic acid monohydrate, and boron trifluoride-diethyl ether complex in promoting this acylation. researchgate.netresearchgate.net

When boron trifluoride-diethyl ether complex is used as the catalyst, the resulting β-diketone products are often isolated as their BF2-chelates in high yields. researchgate.net The choice of catalyst and solvent can influence the reaction's efficiency. For instance, in the acylation of 2-acetylthiophene (B1664040) with 3,3-dimethylbutanoic acid, the yields were found to be lower in solvents like dichloromethane (B109758) (CH2Cl2) and nitromethane (B149229) (MeNO2) compared to when the reaction is run without a separate solvent. researchgate.net

Table 2: Products from Acylation of 2-Acetylthiophene with 3,3-Dimethylbutanoic Acid

| Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| MeSO3H | CH2Cl2 | β-diketone | 35% | researchgate.net |

| MeSO3H | MeNO2 | β-diketone | 23% | researchgate.net |

Mechanistic Studies on Reaction Pathways

Investigation of Competing Bicyclic vs. Acyclic Mechanisms in Derivative Formation

The thermal decomposition of mixed anhydrides derived from 3,3-dimethylbutanoic acid can proceed through competing reaction pathways, namely a bicyclic mechanism and an acyclic mechanism. The presence of gem-dimethyl substituents on the butanoic acid derivative has been shown to influence the preferred pathway.

Elucidation of Intermediate Stability in Reaction Pathways

The stability of intermediates plays a crucial role in determining the products of reactions involving this compound and its derivatives. The competition between bicyclic and acyclic mechanisms highlights the influence of transition state stability. The steric hindrance from the gem-dimethyl groups destabilizes the bicyclic transition state, making the acyclic pathway more favorable under certain conditions.

To resolve the contradictions arising from the temperature-dependent selectivity between pseudo-ester and lactone formation, kinetic studies, such as the use of Arrhenius plots, and isotopic labeling (e.g., ²H or ¹³C) can be employed. These methods help to trace the stability of intermediates and elucidate the mechanistic pathways. Furthermore, computational modeling, such as Density Functional Theory (DFT), can be used to validate the geometries and energies of the transition states, providing further insight into their relative stabilities.

In the context of acylation reactions, the formation of a mixed anhydride with trifluoroacetic anhydride generates a highly reactive acyl trifluoroacetate intermediate. researchgate.net The stability and reactivity of this intermediate are key to the success of the subsequent acylation step. The presence of a strong acid catalyst further activates this intermediate, facilitating the reaction with the nucleophile. researchgate.net

Computational and Theoretical Investigations of 3,3 Dimethylbutanoic Anhydride

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone in modern organic chemistry for predicting and understanding molecular structures, properties, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it highly effective for studying reaction mechanisms. mdpi.com DFT calculations have been employed to validate the geometries of transition states in reactions involving derivatives of 3,3-dimethylbutanoic acid. For instance, in self-acylation reactions of carboxylic acids like 3,3-dimethylbutanoic acid in a trifluoroacetic anhydride (B1165640)/trifluoromethanesulfonic acid system, DFT has been used to study the mechanism. researchgate.net These studies help to explain the high selectivity observed in the formation of β-dicarbonyl compounds and suggest that 1,3,5-triketones could be key intermediates in the subsequent cyclization to form γ-pyrones. researchgate.net The method provides a balance between computational cost and accuracy, making it suitable for calculating ground state electron density, total energy, and molecular structures. mdpi.com

The modeling of transition state (TS) geometries and their associated energies is crucial for understanding reaction kinetics and selectivity. Computational modeling, often using DFT, can validate these transient structures. For reactions involving derivatives of 3,3-dimethylbutanoic acid, steric factors, such as the bulky gem-dimethyl group, significantly influence the activation energy and the geometry of the transition state. For example, the gem-dimethyl substituents are known to slow down certain bicyclic transition states during pyrolysis due to increased steric strain, which raises the activation energy.

Theoretical calculations can determine the energy differences between competing transition states, which helps to explain observed product ratios. researchgate.net For example, in a copper-catalyzed C-O cross-coupling reaction, the calculated energy difference between two transition states leading to S- and R-configured products was found to be 2.8 kcal/mol, which aligns with the experimentally observed enantioselectivity. researchgate.net Similar principles can be applied to model the energetics of reactions involving 3,3-dimethylbutanoic anhydride, providing a quantitative understanding of its reactivity.

| Parameter | Description | Significance in Modeling |

| Transition State (TS) | A specific configuration along the reaction coordinate that has the highest potential energy. | Its geometry and energy determine the activation barrier of a reaction. |

| Activation Energy (Ea) | The minimum amount of energy required for reactants to transform into products. | A higher Ea, often due to steric hindrance, leads to a slower reaction rate. |

| Steric Hindrance | The slowing of chemical reactions due to the spatial bulk of substituents. | The tert-butyl group in this compound significantly influences TS energetics. |

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, govern reaction pathways. While specific MEDT studies on this compound are not prominent, the theory's principles can be applied to understand its reactions. MEDT classifies reactions based on the nature of the electron density transfer at the transition state. For example, in cycloaddition reactions, MEDT helps to classify them as pseudodiradical, zwitterionic, or null electron density transfer types, which provides insight into the reaction mechanism.

Kinetic and Isotopic Effect Studies

Kinetic studies, complemented by isotopic labeling, provide experimental evidence to support or refute proposed reaction mechanisms derived from theoretical calculations.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org It is a powerful tool for determining reaction mechanisms, particularly for steps involving the breaking or formation of a bond to the isotopically labeled atom. princeton.edulibretexts.org A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. wikipedia.orgcore.ac.uk

For reactions involving derivatives of 3,3-dimethylbutanoic acid, isotopic labeling with deuterium (B1214612) (²H) or carbon-13 (¹³C) can be used to trace the stability of intermediates and elucidate mechanisms. For instance, in studying potential hydrogen migration steps, a significant kH/kD ratio (where kH and kD are the rate constants for the hydrogen- and deuterium-containing reactants, respectively) would indicate that the C-H bond is broken in the rate-limiting step. core.ac.uk

The selectivity of chemical reactions can be highly dependent on temperature, often indicating a shift in the dominant reaction mechanism or competition between different pathways with varying activation energies. For derivatives of 3,3-dimethylbutanoic acid, a notable temperature-dependent selectivity has been observed. At lower temperatures (e.g., 150°C), the reaction may favor the formation of pseudo-esters. However, as the temperature is increased to above 200°C, the reaction pathway shifts to favor the formation of lactones. This shift suggests a competition between different mechanisms, potentially a bicyclic versus an acyclic pathway, with the higher temperature providing sufficient energy to overcome the activation barrier for the lactone formation route. Kinetic studies, such as the creation of Arrhenius plots, can be used to analyze this temperature dependence and determine the activation parameters for each competing pathway.

| Temperature | Predominant Product | Implied Mechanistic Pathway |

| 150°C | Pseudo-ester (3PE) | Favored at lower energy |

| >200°C | Lactone (3ul) | Higher activation energy pathway becomes accessible |

Thermochemical Properties and Structure-Energy Relationships of Related Compounds

Studies on various carboxylic acid anhydrides have revealed trends in their thermochemical properties. For instance, the branching in the alkyl chains attached to the carbonyl groups can influence the enthalpy of formation. Increased branching near the carbonyl group can introduce steric strain, potentially destabilizing the molecule and leading to a less negative or even positive enthalpy of formation compared to its linear isomer.

In the case of this compound, the presence of a tert-butyl group on each side of the anhydride functionality is expected to have a significant impact on its structure and energy. The bulky tert-butyl groups would likely lead to considerable steric hindrance, which could affect the planarity of the O=C-O-C=O moiety and influence the bond angles and lengths. This steric repulsion may lead to a higher (less negative) enthalpy of formation compared to less branched anhydrides.

Computational studies on other anhydrides, such as acetic anhydride and its derivatives, have provided insights into their conformational preferences and energetic landscapes. researchgate.net These studies often employ methods like Density Functional Theory (DFT) and ab initio calculations to determine the lowest energy conformations and to calculate thermochemical properties. researchgate.net For example, research on the aminolysis of succinic anhydride has utilized high-level electronic structure theory to investigate reaction pathways. researchgate.net

The thermochemical data for related compounds can provide a basis for estimating the properties of this compound. For comparison, the standard molar enthalpy of formation for the crystalline phase of 3-methylglutaric anhydride has been determined experimentally. scielo.org.mx Such data for cyclic anhydrides, along with data for simple acyclic anhydrides, helps in building group contribution models to predict the thermochemical properties of more complex structures.

The relationship between structure and energy is also evident in the vibrational frequencies of anhydrides. The carbonyl (C=O) stretching frequencies in the infrared spectra of anhydrides are characteristically split into two bands, corresponding to symmetric and asymmetric stretching modes. spectroscopyonline.com The positions of these bands are sensitive to the molecular structure, including ring strain in cyclic anhydrides and electronic effects from the substituents. spectroscopyonline.com

To illustrate the structure-energy relationships, the following table presents thermochemical data for some related carboxylic acids and anhydrides. The data for the corresponding carboxylic acids are included as they are the precursors to the anhydrides and their stability is directly related.

| Compound Name | Formula | State | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) |

| Acetic Anhydride | C4H6O3 | gas | -624.3 |

| Propanoic Anhydride | C6H10O3 | gas | -683.7 |

| 3,3-Dimethylbutanoic Acid | C6H12O2 | gas | -513.8 chemeo.com |

| 3-Methylglutaric Anhydride | C6H8O3 | crystal | -625.5 ± 4.5 scielo.org.mx |

Note: The table is populated with available data for related compounds to illustrate trends. Specific experimental data for this compound is not available.

The enthalpy of formation of 3,3-dimethylbutanoic acid provides a starting point for estimating the enthalpy of formation of its anhydride. chemeo.com The difference in enthalpy between an acid and its corresponding anhydride can be influenced by the steric strain introduced upon forming the anhydride linkage. Given the significant steric bulk of the tert-butyl groups in this compound, it is plausible that the destabilizing steric interactions would result in a less exothermic enthalpy of formation compared to less hindered anhydrides like acetic anhydride.

Applications of 3,3 Dimethylbutanoic Anhydride in Specialized Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

3,3-Dimethylbutanoic anhydride (B1165640) and its parent carboxylic acid are significant building blocks in the creation of pharmaceutically active compounds and their complex intermediates. lookchem.comcymitquimica.com The bulky tert-butyl group can enhance metabolic stability or modulate the binding affinity of a drug molecule to its biological target.

Precursor for Bisubstrate Inhibitors Targeting Pathogenic Enzymes (e.g., Mycobacterium tuberculosis)

The fight against antibiotic resistance has spurred the development of novel therapeutic agents targeting essential bacterial enzymes. anr.fr One such target in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, is Biotin Protein Ligase (BirA). nih.gov This enzyme is crucial for the biosynthesis of lipids that form the bacterial cell wall. nih.gov

Researchers have designed bisubstrate inhibitors that mimic the natural substrates of BirA, effectively blocking its function. nih.gov While direct synthesis examples using 3,3-dimethylbutanoic anhydride were not detailed in the provided results, its related acid, 3,3-dimethylbutanoic acid, is a key component in creating analogs for such inhibitors. The tert-butyl moiety is a critical structural element in these synthetic targets. The development of these inhibitors represents a promising strategy for creating new antitubercular drugs. anr.fr

Building Block for Complex Pharmaceutical Intermediates and Derivatives

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. lookchem.com Its utility is highlighted in the preparation of diverse molecular scaffolds. For example, derivatives of 3,3-dimethylbutanoic acid have been used to synthesize imidazo[4,5-c]pyridine derivatives, which are investigated for their antimicrobial properties. cymitquimica.com The anhydride can be used to introduce the 3,3-dimethylbutanoyl group into different molecular backbones, creating a library of compounds for screening and development. A notable example is its use in synthesizing (S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid, a building block for pharmaceutical ingredients. chemscene.com

| Pharmaceutical Intermediate | Application Area | Reference |

| Imidazo[4,5-c]pyridine derivatives | Antimicrobial agents | cymitquimica.com |

| (S)-2-(5-Bromonicotinamido)-3,3-dimethylbutanoic acid | Building Block for APIs | chemscene.com |

| Bisubstrate inhibitors of BirA | Antitubercular agents | nih.gov |

Synthesis of Chiral Amino Acid Derivatives for Peptide Chemistry

In peptide chemistry and the development of peptidomimetics, non-natural amino acids are crucial for creating structures with enhanced stability and specific conformational properties. This compound and its derivatives are used in the synthesis of chiral amino acid derivatives. For instance, (S)-2-(((anthracen-9-ylmethoxy)carbonyl)amino)-3,3-dimethylbutanoic acid has been prepared and used as a component in the synthesis of catalysts for asymmetric reactions. nih.govacs.org These specialized amino acids, incorporating the bulky tert-butyl group, are valuable for inducing specific secondary structures, such as β-turns, in peptides. beilstein-journals.org

The synthesis of these derivatives often involves protecting the amino group of a starting amino acid, followed by modification. The use of 3,3-dimethylbutanoic acid derivatives allows for the creation of unique side-chain structures that are not found in natural amino acids. researchgate.net

Utility in Agrochemical Development

The applications of this compound extend to the agrochemical industry. google.com The parent compound, 3,3-dimethylbutanoic acid, is a known intermediate in the synthesis of various agricultural chemicals, including herbicides. cymitquimica.comgoogle.com For example, it is a precursor for producing 3,3-dimethyl-2-oxobutyric acid, which is then used to manufacture selective herbicides like Metribuzin. Fluorinated compounds derived from related structures are also utilized in agrochemicals due to their enhanced efficacy and stability. smolecule.com

Building Block for Complex Organic Molecules

The unique structure of this compound makes it a valuable starting material for constructing more complex organic molecules that may not have immediate pharmaceutical or agrochemical applications but are important for fundamental research and as intermediates for other targets.

Synthesis of β-Ketoacids and β-Dicarbonyl Compounds

β-dicarbonyl compounds are a fundamental class of organic molecules used widely as building blocks in organic synthesis. researchgate.net They are precursors to many other molecular types and are valued for the acidity of their α-hydrogens, which facilitates further functionalization. pressbooks.pub

A notable reaction involves the self-acylation of carboxylic acids containing branched alkyl groups, such as 3,3-dimethylbutanoic acid. researchgate.net In a system using trifluoroacetic anhydride (TFAA) as an activator and trifluoromethanesulfonic acid as a catalyst, 3,3-dimethylbutanoic acid can undergo self-acylation to produce the corresponding β-dicarbonyl compound. researchgate.net This provides a direct route to these valuable synthetic intermediates from the carboxylic acid, which can be readily generated from this compound.

Polymer Synthesis (e.g., Polyesters, Polyamides)

The use of acid anhydrides as monomers in condensation polymerization is a fundamental strategy for the synthesis of polyesters and polyamides. While specific literature detailing the use of this compound in polymer synthesis is not prevalent, the principles of using sterically hindered monomers are an area of active research. The significant steric bulk imparted by the tert-butyl group of this compound would be expected to influence polymerization kinetics and the final properties of the polymer, such as its glass transition temperature and solubility.

Polyester (B1180765) Synthesis

Polyesters are generally formed through the polycondensation reaction between a dicarboxylic acid or its derivative, such as an anhydride, and a diol. researchgate.netresearchgate.netrevmaterialeplastice.ro In this process, the hydroxyl groups of the diol attack the carbonyl carbons of the anhydride. For a linear anhydride like this compound, this reaction would proceed via nucleophilic acyl substitution, forming an ester linkage and eliminating a molecule of 3,3-dimethylbutanoic acid as a byproduct. The properties of the final polyester can be tailored by the choice of the anhydride and diol monomers. researchgate.net Research into sterically hindered cyclic anhydrides has shown that the incorporation of bulky, rigid structures can lead to polymers with higher glass transition temperatures. nih.govresearchgate.net The steric hindrance can also create challenges, potentially slowing the rate of polymerization or requiring specific catalysts to achieve high molecular weights. mdpi.com

Polyamide Synthesis

Polyamide synthesis follows a similar principle, typically involving the reaction of a dicarboxylic acid derivative with a diamine. kpi.uarasayanjournal.co.in The nucleophilic amine groups of the diamine react with the anhydride's carbonyl groups to form robust amide bonds. This reaction is a cornerstone for producing high-performance polymers. nih.gov Introducing bulky side groups into the polymer backbone is a known strategy to modify polymer properties, such as increasing solubility and altering thermal characteristics. kpi.uamdpi.com The use of a sterically hindered monomer like this compound would introduce a bulky tert-butyl group into the polymer structure, which could disrupt chain packing and enhance solubility in organic solvents, a desirable trait for improving processability. mdpi.com However, this same steric hindrance may also impede the polymerization process, requiring optimized reaction conditions to achieve polymers of sufficient chain length.

| Polymer Type | General Reaction Scheme (with Generic Anhydride) | Role of Anhydride | Potential Influence of this compound |

|---|---|---|---|

| Polyester | Anhydride + Diol → Polyester + Carboxylic Acid | Acts as the electrophilic component, providing the di-acid equivalent for the ester linkage formation. revmaterialeplastice.ro | The bulky tert-butyl group could increase the polymer's glass transition temperature (Tg) and solubility while potentially slowing the reaction rate. |

| Polyamide | Anhydride + Diamine → Polyamide + Carboxylic Acid | Provides the carbonyl groups for the formation of amide bonds with the diamine monomer. rasayanjournal.co.in | Could enhance solubility in organic solvents by disrupting polymer chain packing, but may require more forcing reaction conditions for polymerization. mdpi.com |

Chiral Auxiliary Applications in Asymmetric Synthesis using 3,3-Dimethylbutanoic Acid

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of one or more reactions. nih.govyork.ac.uk An effective auxiliary must be easily attached to the substrate, exert a high degree of stereochemical control, and be readily removed and ideally recycled once its purpose is served. york.ac.uk 3,3-Dimethylbutanoic acid and its derivatives, particularly the corresponding amino acid L-tert-Leucine ((S)-2-amino-3,3-dimethylbutanoic acid), are recognized as valuable building blocks for the creation of chiral auxiliaries. cymitquimica.comresearchgate.net

The efficacy of auxiliaries derived from 3,3-dimethylbutanoic acid stems from the significant steric hindrance provided by the bulky tert-butyl group. When attached to a prochiral substrate, this group effectively shields one face of the molecule. This steric blocking directs the approach of an incoming reagent to the opposite, less hindered face, resulting in the preferential formation of one stereoisomer over the other. york.ac.uk This principle is a cornerstone of modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules such as pharmaceuticals.

Research has highlighted the role of L- and D-2-amino-3,3-dimethylbutanoic acid as crucial starting materials for synthesizing a wide array of chiral auxiliaries used in the production of drugs and fine chemicals. researchgate.net These auxiliaries are instrumental in stereoselective reactions, including alkylations and additions to carbonyl groups, where controlling the formation of new stereocenters is critical. The development of protocols for the stereoselective synthesis of unnatural α-amino acid derivatives often relies on chiral building blocks derived from such structures. rsc.orgcsic.es

| Application/Finding | Key Role of 3,3-Dimethylbutanoic Acid Moiety | Significance in Synthesis | Reference |

|---|---|---|---|

| General Chiral Auxiliary | Can be used as a chiral auxiliary in asymmetric synthesis. | Highlights its importance in the field of stereochemistry for creating single-enantiomer products. | cymitquimica.com |

| Precursor to Chiral Auxiliaries | L- and D-2-amino-3,3-dimethylbutanoic acid (tert-Leucine) are important for synthesizing a great variety of chiral auxiliaries. | Provides a foundational building block for a broad class of tools used in the pharmaceutical and fine chemical industries. | researchgate.net |

| Mechanism of Stereocontrol | The bulky tert-butyl group provides effective steric shielding of one face of a reactive intermediate (e.g., an enolate). | Enables high diastereoselectivity in reactions like alkylations by forcing attack from the less sterically hindered direction. | york.ac.uk |

| Synthesis of Unnatural Amino Acids | Used as a chiral template or building block in the stereoselective synthesis of complex amino acid derivatives. | Facilitates access to novel peptidomimetics and complex molecules for pharmaceutical research. | rsc.orgrsc.org |

Green Chemistry Principles in the Synthesis and Utilization of 3,3 Dimethylbutanoic Anhydride

Development of Environmentally Benign Synthetic Routes (e.g., Reduced Reagent Toxicity)

The environmental impact of producing 3,3-dimethylbutanoic anhydride (B1165640) is closely linked to the synthesis of its precursor, 3,3-dimethylbutanoic acid. Traditional methods for preparing this acid have involved reagents that are now considered problematic from a safety and environmental standpoint. For instance, a known route involves reacting tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride (BF3). google.com The handling of BF3, a toxic and corrosive gas, presents significant challenges. google.com

Modern synthetic strategies focus on eliminating or replacing such hazardous materials. One improved industrial method for synthesizing 3,3-dimethylbutanoic acid involves the reaction of trimethylpyruvic acid with hydrazine (B178648) hydrate. google.com This process avoids the use of BF3, thereby reducing the risks associated with highly toxic reagents. google.com Another advancement is seen in the preparation of the corresponding acyl chloride, an intermediate that can be used to produce the anhydride. The use of phosphorus trichloride (B1173362) has been proposed as an alternative to thionyl chloride or the highly toxic phosgene (B1210022) gas. google.com While this route still involves corrosive reagents, it avoids the release of large amounts of sulfur dioxide gas associated with thionyl chloride and the extreme hazards of phosgene, representing a step towards a less polluting process. google.com

Atom Economy and Waste Minimization in Anhydride Chemistry

Atom economy, a core principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. colab.ws The synthesis of an anhydride from its corresponding carboxylic acid is inherently atom-economical. The formation of 3,3-dimethylbutanoic anhydride from 3,3-dimethylbutanoic acid is a dehydration reaction where the only byproduct is water, resulting in a high theoretical atom economy.

Waste minimization extends beyond atom economy to include the reduction of all waste streams, including excess reagents, solvents, and byproducts from side reactions. epa.gov High-yield synthetic processes are critical for waste minimization. For example, a patented process for preparing 3,3-dimethylbutanoic acid from a ketazine intermediate reports a yield of 94% with a product purity of 99%, significantly minimizing waste that would require subsequent treatment and disposal. google.com

Implementation of Sustainable Catalytic Systems (e.g., Reusable Heterogeneous Catalysts)

Several types of heterogeneous catalysts have proven effective in reactions involving carboxylic acids and anhydrides, such as acylation and esterification. nih.govjst.go.jpmdpi.com While not always tested specifically with this compound, their performance in analogous systems demonstrates their potential applicability.

Niobium Pentoxide (Nb2O5): This solid acid catalyst has shown high activity and reusability in various dehydration and condensation reactions, including the formation of amides and esters from carboxylic acids. researchgate.net Its water-tolerant Lewis acid sites are effective in activating the carbonyl group, making it a robust catalyst for anhydride-related chemistry. researchgate.net

Zeolites (e.g., ZSM-5-SO3H): Sulfonated ZSM-5 is an efficient and reusable heterogeneous catalyst for the acylation of alcohols, phenols, and amines using carboxylic acid anhydrides. nih.gov Its stability, ease of handling, and the ability to be recovered and reused multiple times without significant loss of activity make it an environmentally friendly option. nih.gov

Ion-Exchange Resins (e.g., Amberlyst-15): This acidic resin is a widely used heterogeneous catalyst for esterification reactions, including those involving mixed anhydrides. jst.go.jpmdpi.com Its ability to function effectively under various conditions and its reusability are well-documented. mdpi.com

The implementation of such catalytic systems can significantly enhance the sustainability of processes involving this compound, both in its synthesis and its subsequent reactions.

Table 1: Examples of Reusable Heterogeneous Catalysts in Anhydride-Related Chemistry

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Niobium Pentoxide (Nb2O5) | Dehydration, Condensation, Amidation | Reusable, water-tolerant Lewis acid sites, high catalytic activity. | researchgate.net |

| Sulfonated ZSM-5 (ZSM-5-SO3H) | Acylation with anhydrides | Reusable up to four times without noticeable activity decrease, stable, low waste. | nih.gov |

| Amberlyst-15 | Esterification with mixed anhydrides | Efficient heterogeneous acid catalyst, reusable. | jst.go.jp |

Solvent-Free Reaction Conditions

Eliminating organic solvents from chemical reactions is a primary goal of green chemistry, as solvents contribute significantly to industrial waste and can pose environmental and health risks. colab.ws Performing reactions under solvent-free conditions simplifies product purification, reduces waste, and can lower energy consumption.

Research has demonstrated the feasibility of solvent-free acylation reactions using carboxylic anhydrides. For instance, the acylation of alcohols, phenols, and amines with various anhydrides proceeds efficiently in the absence of a solvent, using ZSM-5-SO3H as a catalyst. nih.gov In this method, the reactants are simply ground together with the solid catalyst and heated, leading to high yields of the acylated products after a simple workup. nih.gov

Another relevant development is the electrochemical synthesis of anhydrides. A study reports the synthesis of this compound via the electrolysis of 3,3-dimethylbutanoic acid in acetonitrile (B52724) with potassium thiocyanate (B1210189) (KSCN) as a supporting electrolyte. semanticscholar.org While this specific procedure uses a solvent, electrochemical methods can sometimes be adapted to solvent-free or molten-salt conditions, representing a potential avenue for future green chemistry research. The reported method achieved a 53% yield for this compound. semanticscholar.org

Table 2: Solvent-Free and Electrochemical Synthesis Data

| Method | Reactants/Substrate | Catalyst/Electrolyte | Conditions | Product/Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free Acylation | Alcohol/Phenol + Anhydride | ZSM-5-SO3H | Grinding, heating (50-80°C) | Acylated product (Moderate to high yield) | nih.gov |

| Electrochemical Synthesis | 3,3-Dimethylbutanoic acid | KSCN in Acetonitrile | Electrolysis at 50 mA/cm² | This compound (53% yield) | semanticscholar.org |

Future Perspectives and Research Challenges

Development of Novel and More Efficient Synthetic Strategies

The synthesis of 3,3-dimethylbutanoic anhydride (B1165640), a sterically hindered anhydride, presents unique challenges that are driving research towards more efficient and innovative methodologies. Traditional methods for anhydride synthesis often involve the dehydration of the corresponding carboxylic acid at high temperatures or the use of coupling reagents, which can be inefficient for bulky substrates and generate significant waste.

A promising future direction lies in the exploration of electrochemical methods. Recent studies have demonstrated the feasibility of synthesizing carboxylic anhydrides, including 3,3-dimethylbutanoic anhydride, through an electrochemical process. semanticscholar.org This method offers a potentially greener and more efficient alternative to conventional thermal methods, operating under mild conditions and avoiding the need for harsh dehydrating agents. semanticscholar.org Further research in this area could focus on optimizing the reaction conditions, such as electrode materials and supporting electrolytes, to maximize yield and current efficiency.

Another avenue for development is the use of novel activating agents and catalytic systems. While the synthesis of sterically hindered amides and esters has seen significant progress through the use of specialized coupling reagents, the direct, efficient synthesis of hindered anhydrides remains less explored. nih.govresearchgate.nettandfonline.com Future research could focus on developing catalysts that can overcome the steric hindrance associated with the two geminal methyl groups in 3,3-dimethylbutanoic acid, facilitating a more facile condensation to the anhydride.

The table below summarizes potential future synthetic strategies for this compound.

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

| Electrochemical Synthesis | Anodic oxidation of 3,3-dimethylbutanoic acid. semanticscholar.org | Mild reaction conditions, reduced waste, potential for high selectivity. | Optimization of electrode materials, electrolytes, and cell design. |

| Catalytic Dehydration | Use of novel catalysts to facilitate the removal of water from 3,3-dimethylbutanoic acid. | Lower reaction temperatures, increased efficiency, and catalyst recyclability. | Development of Lewis or Brønsted acid catalysts resistant to steric hindrance. |

| Flow Chemistry | Continuous process for the synthesis of the anhydride. | Improved heat and mass transfer, enhanced safety, and potential for scalability. | Design of microreactors and optimization of reaction parameters in a continuous flow setup. |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it a useful acylating agent. However, its steric bulk, conferred by the neopentyl group, significantly influences its reactivity, often leading to high selectivity but slower reaction rates compared to less hindered anhydrides. Future research is poised to explore new reactivity modes and develop catalytic systems that can harness or overcome this steric hindrance.

One area of interest is the development of catalytic systems for acylation reactions. While this compound can be used for the acylation of amines and alcohols, the reactions often require forcing conditions. The development of highly active catalysts, such as novel Lewis acids or nucleophilic catalysts (e.g., derivatives of 4-(dimethylamino)pyridine), could enable these acylations to proceed under milder conditions and with a broader substrate scope.

Furthermore, the exploration of transition-metal-catalyzed reactions involving the cleavage of the C-O bond of the anhydride represents a frontier in its reactivity. For instance, coupling reactions where the 3,3-dimethylbutanoyl group is transferred to a substrate could open up new avenues for the synthesis of complex molecules.

A particularly interesting area of future research is the catalytic functionalization of the C-H bonds of the 3,3-dimethylbutanoyl group. While research has focused on the C-H lactonization of the parent 3,3-dimethylbutanoic acid, researchgate.netnih.gov exploring similar transformations on the anhydride itself could lead to novel molecular scaffolds.

The table below outlines potential new reactivity modes for this compound.

| Reactivity Mode | Description | Potential Applications |

| Catalytic Acylation | Development of efficient catalysts for the transfer of the 3,3-dimethylbutanoyl group. | Synthesis of sterically hindered esters and amides with potential biological activity. |

| Transition-Metal-Catalyzed Cross-Coupling | Reactions involving the cleavage of the anhydride C-O bond and formation of a new C-C or C-heteroatom bond. | Synthesis of novel ketones and other functionalized molecules. |

| C-H Functionalization | Direct, catalytic functionalization of the C-H bonds within the 3,3-dimethylbutanoyl moiety. | Access to new derivatives with unique structural and electronic properties. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity and properties of molecules like this compound. Future research will increasingly rely on advanced computational modeling to guide experimental work, saving time and resources.

One key area for computational investigation is the detailed mechanistic analysis of reactions involving this compound. For example, DFT studies can elucidate the transition states and reaction pathways for its synthesis and acylation reactions, providing insights into the role of steric hindrance and the effect of catalysts. acs.orgulisboa.pt This understanding can aid in the rational design of more efficient synthetic protocols and novel catalytic systems.

A compelling example of the power of computational modeling is the study of the Mn-catalyzed γ-C–H lactonization of 3,3-dimethylbutanoic acid. researchgate.netnih.gov DFT calculations were instrumental in elucidating the reaction mechanism, identifying the key intermediates, and explaining the observed selectivity. researchgate.netnih.gov Similar computational approaches can be applied to predict new, currently unknown, reactions of this compound.

Furthermore, computational models can be used to predict the physical and chemical properties of materials derived from this compound. For instance, modeling could predict the properties of polymers or surface coatings incorporating the 3,3-dimethylbutanoyl group, guiding the development of new materials with desired characteristics.

The table below highlights key areas for advanced computational modeling of this compound.

| Computational Approach | Research Goal | Expected Outcome |

| DFT Mechanistic Studies | To understand the reaction mechanisms of synthesis and reactivity. | Rational design of more efficient catalysts and reaction conditions. |

| Predictive Reactivity Modeling | To identify and predict novel chemical transformations. | Discovery of new reactions and applications for the anhydride. |

| Materials Property Prediction | To computationally screen and design new materials incorporating the anhydride. | Accelerated development of new polymers and functional materials. |

Expanding Applications in Materials Science and Bioactive Molecule Synthesis

While the current applications of this compound are not extensively documented, its unique sterically hindered structure provides a foundation for future applications in both materials science and the synthesis of bioactive molecules.

In materials science, the bulky, hydrophobic neopentyl group of the anhydride can be exploited to impart specific properties to polymers and surfaces. For example, its incorporation into polymer backbones could enhance thermal stability and solubility in organic solvents. Furthermore, its use as a surface modifying agent could create water-repellent coatings. A recent patent suggests the potential use of this compound as a component in electrolyte additives for alkali metal batteries, aiming to improve battery lifetime by suppressing dendrite formation. ncl.res.ingoogle.com This highlights an innovative application in energy storage technology. The use of anhydrides in the synthesis of nanosponges for applications like drug delivery also suggests a potential avenue for this compound. mdpi.com

In the realm of bioactive molecule synthesis, this compound can serve as a key building block. The 3,3-dimethylbutanoyl (pivaloyl) group is found in a number of biologically active compounds and can be used as a sterically demanding protecting group in organic synthesis. ncl.res.innih.gov A derivative, 4-acetoxy-3,3-dimethylbutanoic anhydride, has been used in the synthesis of prodrugs of peptide epoxy ketone protease inhibitors, demonstrating the utility of this scaffold in drug discovery. google.com Future research could focus on the systematic incorporation of the 3,3-dimethylbutanoyl group into various molecular frameworks to explore its effect on biological activity.

The table below summarizes potential future applications for this compound.

| Application Area | Specific Use | Desired Outcome |

| Materials Science | Polymer additive or monomer. | Enhanced thermal stability, solubility, and hydrophobicity of polymers. |

| Surface modifying agent. | Creation of water-repellent and durable coatings. | |

| Electrolyte additive for batteries. ncl.res.ingoogle.com | Improved battery performance and lifespan. | |

| Bioactive Molecule Synthesis | Synthesis of pivaloyl-containing compounds. | Discovery of new therapeutic agents. ncl.res.innih.gov |

| Precursor for drug delivery systems. google.com | Development of novel prodrugs and drug carriers. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3,3-dimethylbutanoic acid derivatives, and how are they validated in forensic toxicology?

- Methodological Answer : Liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is the gold standard for detecting 3,3-dimethylbutanoic acid metabolites in blood. Validation includes assessing matrix effects, recovery rates (via liquid-liquid extraction), and stability under varying storage conditions (room temperature, refrigeration, freezing) . Calibration curves and internal standards (e.g., deuterated analogs) ensure quantification accuracy.

Q. How is 3,3-dimethylbutanoic acid synthesized, and what are its key physicochemical properties?

- Methodological Answer : While synthesis routes for the anhydride are not explicitly detailed in the evidence, 3,3-dimethylbutanoic acid is formed via enzymatic or chemical hydrolysis of synthetic cannabinoids (e.g., 5F-MDMB-PINACA). Key properties include:

- Stability : Stable in blood matrices across storage conditions (freezer > refrigerator > room temperature) .

- Detection Limits : Reporting limits as low as 5.0 ng/mL in LC-MS/MS workflows .

Advanced Research Questions

Q. What experimental designs are used to assess the stability of 3,3-dimethylbutanoic acid in biological matrices, and how do storage conditions impact forensic interpretation?

- Methodological Answer : Stability studies involve spiking synthetic cannabinoid metabolites into blood and monitoring degradation over time. For example:

- Design : Blood samples stored at -20°C (freezer), 4°C (refrigerator), and 25°C (room temperature) for 0–30 days.

- Analysis : LC-QTOF-MS tracks metabolite abundance. 3,3-Dimethylbutanoic acid remains stable under all conditions, unlike parent compounds, which degrade rapidly at room temperature .

- Implications : Forensic labs must prioritize metabolite testing in cases where parent compounds are undetectable.

Q. How do matrix effects influence the detection of 3,3-dimethylbutanoic acid in blood, and what extraction methods mitigate these challenges?

- Methodological Answer : Matrix effects (e.g., ion suppression/enhancement) are source-dependent. Mitigation strategies include:

- Liquid-Liquid Extraction (LLE) : Optimized with solvents like tert-butyl methyl ether to recover acidic metabolites with >80% efficiency .

- Internal Standardization : Use of isotopically labeled analogs (e.g., AB-FUBINACA-d4) to normalize variability .

Q. What role does 3,3-dimethylbutanoic acid play in synthetic cannabinoid metabolism, and how is its presence confirmed in the absence of parent compounds?

- Methodological Answer : 3,3-Dimethylbutanoic acid is a terminal metabolite of valinate-/ tert-leucine-derived synthetic cannabinoids (e.g., 5F-MDMB-PINACA). Confirmation involves:

- Fragmentation Patterns : LC-MS/MS identifies diagnostic ions (e.g., m/z 157 for 3,3-dimethylbutanoic acid) .

- Case Studies : In post-mortem samples, 21% of synthetic cannabinoid positives detected only the metabolite, necessitating metabolite-focused workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.